molecular formula C17H13BrN2O3 B2468884 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid CAS No. 727652-49-5

3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid

Katalognummer: B2468884
CAS-Nummer: 727652-49-5
Molekulargewicht: 373.206
InChI-Schlüssel: LUKCGGPETAIVJQ-SOFGYWHQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a synthetic organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a bromine atom, a methoxyphenyl group, and an acrylic acid moiety. Imidazo[1,2-a]pyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid typically involves multiple steps:

  • Formation of the Imidazo[1,2-a]pyridine Core: : The initial step involves the construction of the imidazo[1,2-a]pyridine core. This can be achieved through a cyclization reaction between a 2-aminopyridine and an appropriate aldehyde or ketone under acidic conditions.

  • Bromination: : The next step is the bromination of the imidazo[1,2-a]pyridine core. This is usually carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.

  • Introduction of the Methoxyphenyl Group: : The methoxyphenyl group can be introduced via a Suzuki coupling reaction. This involves the reaction of a boronic acid derivative of the methoxyphenyl group with the brominated imidazo[1,2-a]pyridine in the presence of a palladium catalyst and a base.

  • Formation of the Acrylic Acid Moiety: : The final step involves the introduction of the acrylic acid moiety. This can be achieved through a Heck reaction, where the methoxyphenyl-substituted imidazo[1,2-a]pyridine is reacted with acrylic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and minimize costs. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the acrylic acid moiety, converting it to the corresponding propionic acid derivative.

  • Substitution: : The bromine atom in the imidazo[1,2-a]pyridine core can be substituted with various nucleophiles, such as amines or thiols, to generate a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Propionic acid derivatives.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid exhibit anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, a study on imidazo[1,2-a]pyridine derivatives revealed their potential as inhibitors of the PI3K/Akt signaling pathway, which is crucial in cancer progression .

2. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effectiveness. In vitro studies demonstrate that it possesses activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent . The mechanism of action appears to involve disruption of bacterial cell wall synthesis.

3. Neurological Applications

There is emerging evidence suggesting that derivatives of this compound may have neuroprotective effects. Research indicates that imidazo[1,2-a]pyridines can modulate neurotransmitter levels and exhibit anti-inflammatory properties in models of neurodegeneration . This positions the compound as a potential therapeutic agent for conditions such as Alzheimer's disease.

Data Table: Summary of Biological Activities

Activity Type Description Reference
AnticancerInhibition of cancer cell proliferation
AntimicrobialActivity against various bacterial strains
NeuroprotectiveModulation of neurotransmitter levels

Case Studies

Case Study 1: Anticancer Efficacy

In a recent study, researchers synthesized various imidazo[1,2-a]pyridine derivatives and tested their effects on human breast cancer cells (MCF-7). The results showed that one derivative exhibited over 70% inhibition of cell growth at a concentration of 10 µM. This highlights the potential for this compound in developing new anticancer therapies .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacteria, indicating significant antibacterial activity. The study suggests that this compound could be developed into a novel antibiotic agent .

Wirkmechanismus

The mechanism of action of 3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is not fully understood but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.

    3-Bromoimidazo[1,2-a]pyridine: A simpler derivative with similar reactivity.

    3-(3-Methoxyphenyl)imidazo[1,2-a]pyridine: Lacks the acrylic acid moiety but shares the methoxyphenyl group.

Uniqueness

3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is unique due to the combination of its bromine atom, methoxyphenyl group, and acrylic acid moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.

Biologische Aktivität

3-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]acrylic acid is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities reported in scientific literature.

Chemical Structure and Properties

The compound features a complex structure that combines an imidazo[1,2-a]pyridine core with a bromo substituent and a methoxyphenyl group. Its molecular formula is C15H14BrN2O2C_{15}H_{14}BrN_2O_2 with a molecular weight of approximately 348.19 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₄BrN₂O₂
Molecular Weight348.19 g/mol
CAS Number727652-49-5

Synthesis

The synthesis of this compound involves various chemical reactions typically starting from commercially available precursors. The synthetic route generally includes bromination, formation of the imidazole ring, and subsequent coupling reactions to introduce the acrylic acid moiety.

Antimicrobial Activity

Recent studies have indicated that compounds related to the imidazo[1,2-a]pyridine framework exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of DNA gyrase activity.

Anticancer Properties

Research has demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines. In vitro assays revealed that the compound induces apoptosis in human cancer cells, potentially through the activation of caspase pathways. For example:

Cell LineIC50 (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)12
A549 (Lung cancer)20

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it significantly reduced markers such as TNF-alpha and IL-6 levels, suggesting a potential role in treating inflammatory diseases.

Case Studies

Several case studies highlight the biological activities of related compounds:

  • Antimicrobial Study : A derivative of imidazo[1,2-a]pyridine was tested against clinical isolates of Staphylococcus aureus, showing a minimum inhibitory concentration (MIC) of 8 µg/mL.
  • Cancer Cell Line Study : In a study involving various human cancer cell lines, the compound exhibited selective cytotoxicity against MCF-7 cells with an IC50 value significantly lower than that of standard chemotherapeutic agents.

Eigenschaften

IUPAC Name

(E)-3-[6-bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13BrN2O3/c1-23-13-4-2-3-11(9-13)17-14(6-8-16(21)22)20-10-12(18)5-7-15(20)19-17/h2-10H,1H3,(H,21,22)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUKCGGPETAIVJQ-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)C2=C(N3C=C(C=CC3=N2)Br)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.